molecular formula C13H23NO3 B2872877 L-Leucine, N-(cyclohexylcarbonyl)- CAS No. 157116-68-2

L-Leucine, N-(cyclohexylcarbonyl)-

Cat. No.: B2872877
CAS No.: 157116-68-2
M. Wt: 241.331
InChI Key: MJOSQGRPLTUAHR-NSHDSACASA-N
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Description

L-Leucine, N-(cyclohexylcarbonyl)- is a chemical compound that belongs to the class of N-acyl amino acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The molecular formula of this compound is C13H23NO3, and it has a molecular weight of 241.331.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(cyclohexylcarbonyl)- typically involves the acylation of L-leucine with cyclohexylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of L-Leucine, N-(cyclohexylcarbonyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(cyclohexylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexylcarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

L-Leucine, N-(cyclohexylcarbonyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    L-Leucine: A branched-chain amino acid involved in protein synthesis.

    N-Acetyl-L-Leucine: A derivative of L-leucine with potential therapeutic applications in neurological disorders.

    L-Leucine-N-carboxyanhydride: Used in the synthesis of well-defined oligopeptides

Uniqueness

L-Leucine, N-(cyclohexylcarbonyl)- is unique due to its specific structural modification, which imparts distinct biological activity and chemical properties. This modification enhances its stability and potential therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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